molecular formula C9H9F3N2O3S B6286634 1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate CAS No. 361447-89-4

1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate

Cat. No.: B6286634
CAS No.: 361447-89-4
M. Wt: 282.24 g/mol
InChI Key: SLCPRHIKNIDSJJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate is a chemical compound with the molecular formula C9H9F3N2O3S. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound appears as a white to light yellow powder or crystal and is known for its high purity and stability under inert gas conditions .

Preparation Methods

1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate can be synthesized through the reaction of 1-methyl-1H-benzimidazole with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods often involve the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate involves its ability to act as a coupling activator in oligonucleotide synthesis. It facilitates the formation of phosphodiester bonds by activating the nucleophilic attack of the 5’-hydroxyl group on the 3’-phosphoramidite group. This activation process is crucial for the efficient synthesis of oligonucleotides .

Comparison with Similar Compounds

1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate is unique compared to similar compounds due to its high stability and efficiency as a coupling activator. Similar compounds include:

These compounds share similar functional groups but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

3-methyl-1H-benzimidazol-3-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.CHF3O3S/c1-10-6-9-7-4-2-3-5-8(7)10;2-1(3,4)8(5,6)7/h2-6H,1H3;(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCPRHIKNIDSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CNC2=CC=CC=C21.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361447-89-4
Record name 1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate
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